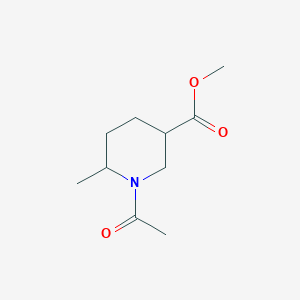
2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid is a complex organic compound with a molecular formula of C14H11Cl2FN2O3 and a molecular weight of 345.15 g/mol This compound is characterized by the presence of chlorine, fluorine, and methoxybenzyl groups attached to a nicotinic acid core
Preparation Methods
The synthesis of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of chlorine and fluorine atoms.
Coupling: Attachment of the methoxybenzyl group to the amino group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-4-((4-methoxybenzyl)amino)nicotinic acid can be compared with other similar compounds, such as:
2,6-Dichloro-5-fluoro-4-aminonicotinic acid: Lacks the methoxybenzyl group.
2,6-Dichloro-5-fluoro-4-(benzylamino)nicotinic acid: Lacks the methoxy group on the benzyl ring.
2,6-Dichloro-5-fluoro-4-((4-methoxyphenyl)amino)nicotinic acid: Has a methoxy group on the phenyl ring instead of the benzyl ring.
Properties
Molecular Formula |
C14H11Cl2FN2O3 |
|---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11Cl2FN2O3/c1-22-8-4-2-7(3-5-8)6-18-11-9(14(20)21)12(15)19-13(16)10(11)17/h2-5H,6H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
DHGNRQMINQYQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)




![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)




